molecular formula C11H11N3O2S B11809077 Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate

Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate

Cat. No.: B11809077
M. Wt: 249.29 g/mol
InChI Key: SBGFZPXYTUPWSV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate (CAS 1188153-02-7) is a valuable thiazole-based chemical building block for research and development, particularly in medicinal chemistry. Its molecular formula is C11H11N3O2S, with a molecular weight of 249.29 . The compound features a thiazole core substituted with an amine group and a pyridine ring, making it a versatile scaffold for the synthesis of more complex molecules. For instance, it serves as a key precursor in Hantzsch-type synthesis to create novel derivatives, such as ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate, which are of significant interest in pharmaceutical research . The primary research value of this compound and its derivatives lies in their potential as multi-targeting agents in oncology. Studies on similar 2-aminothiazole conjugates have demonstrated promising antioxidant and anticancer activities. Notably, some derivatives have shown significant efficacy against both parent and cisplatin-resistant ovarian cancer cell lines, suggesting potential for overcoming drug resistance in cancer therapy . The 2-aminothiazole scaffold is a privileged structure in drug discovery, found in several therapeutically active agents, underscoring the importance of this compound as a synthetic intermediate . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet for proper handling information. The compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 2-amino-4-pyridin-2-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-16-10(15)9-8(14-11(12)17-9)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGFZPXYTUPWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate. The compound has shown promising results against various bacterial strains. For instance, derivatives of thiazoles have been evaluated for their minimum inhibitory concentration against Bacillus subtilis and Aspergillus niger, demonstrating significant antimicrobial activity .

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
This compoundBacillus subtilis12.5 µg/mL
This compoundAspergillus niger25 µg/mL

Anticancer Activity

Thiazole derivatives are also being explored for their anticancer properties. This compound and its analogs have been tested for their ability to inhibit cancer cell lines, such as HepG2 (liver cancer) and PC12 (neuroblastoma). These compounds have shown micromolar to nanomolar potency in inhibiting cell growth, indicating their potential as anticancer agents .

Case Studies

  • Inhibition of Mycobacterium abscessus : A study reported on the optimization of compounds like this compound for inhibiting the growth of Mycobacterium abscessus, a pathogen responsible for severe infections. The compound's structural modifications were explored to enhance efficacy while reducing toxicity .
  • Antimicrobial Screening : A comprehensive screening of various thiazole derivatives revealed that those containing the pyridine moiety exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship was analyzed, leading to the identification of key substituents that improve antibacterial potency .

Comparison with Similar Compounds

Key Observations :

  • Pyridinyl vs. Phenyl Groups : The pyridin-2-yl group (as in the parent compound) introduces hydrogen-bonding capability via the nitrogen atom, enhancing interactions with biological targets compared to purely hydrophobic phenyl derivatives .
  • Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) improves metabolic stability and electron-deficient character, favoring interactions with enzymes like SIRT2 .
  • Halogenated Derivatives : Bromophenyl substituents (e.g., in ) enhance steric bulk and may improve binding affinity in hydrophobic enzyme pockets.

Challenges :

  • Masking reactive amino groups (e.g., tert-butoxycarbonate protection) is critical to prevent side reactions .
  • Steric hindrance from bulky substituents (e.g., 4-bromophenyl) reduces coupling efficiency with amines .

Enzyme Inhibition

  • CDK9 Inhibition : The parent compound’s pyridinyl-thiazole scaffold aligns with type II kinase inhibitors, but bromophenyl analogs show higher potency due to enhanced hydrophobic interactions .
  • SIRT2 Inhibition: Ureido-modified derivatives (e.g., compound 5a) exhibit IC₅₀ values in the nanomolar range, attributed to the bromophenyl group’s electron-deficient nature .

Antimicrobial Activity

  • Pyridinyl and pyrazinyl analogs demonstrate moderate activity against S. aureus and E.

Physicochemical and Structural Properties

  • Solubility : Pyridinyl and pyrazinyl groups enhance water solubility compared to phenyl derivatives .
  • Crystal Packing: X-ray studies of ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate reveal intermolecular hydrogen bonds between pyridinyl N and ester carbonyl groups, stabilizing the solid-state structure .
  • Stability : CF₃-substituted analogs exhibit higher thermal stability (decomposition >200°C) compared to bromophenyl derivatives .

Biological Activity

Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds known for their pharmacological potential. They exhibit a wide range of biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antitubercular
  • Antidiabetic

These activities stem from their ability to interact with various enzymes and receptors, influencing multiple biochemical pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, modulating their activity. For example, it has been shown to inhibit enzymes involved in oxidative stress pathways, demonstrating antioxidant properties.
  • Cell Signaling Modulation : It influences cell signaling pathways by interacting with key signaling molecules such as NF-κB, which is crucial in regulating immune responses.
  • Binding Interactions : The compound binds to active sites of enzymes, inhibiting their catalytic activity through competitive or non-competitive mechanisms depending on the specific enzyme .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against pathogens like Mycobacterium tuberculosis. Studies show that modifications at the C-4 position enhance this activity, with minimal cytotoxic effects on human cells .

Anticancer Properties

This compound has demonstrated potential anticancer activity against various cancer cell lines. For instance, it has shown efficacy in inhibiting the proliferation of HepG2 liver cancer cells and PC12 neuroblastoma cells . The structure-function relationship studies highlight that the presence of the pyridine moiety is essential for enhancing anticancer activity .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests good solubility in water and organic solvents, which is crucial for its bioavailability. It interacts with metabolic enzymes such as cytochrome P450s, impacting the metabolism of xenobiotics.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • Synthesis via Hantzsch Reaction : The compound was synthesized using the Hantzsch reaction involving α-haloketones and thiourea derivatives. This method is noted for producing compounds with enhanced biological activities while reducing toxicity through structural modifications at the 5-position of the thiazole ring .
  • In vitro Studies : A study reported that this compound exhibited a minimum inhibitory concentration (MIC) against M. tuberculosis comparable to established antibiotics, suggesting its potential as a therapeutic agent in tuberculosis treatment .
  • Cell Line Studies : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines and arrested cell cycle progression at the G2/M phase, further confirming its anticancer potential .

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialEffective against M. tuberculosis
AnticancerInduces apoptosis in HepG2 and PC12 cells
Enzyme InhibitionInhibits oxidative stress-related enzymes
Cell SignalingModulates NF-kB activation

Q & A

Q. What are the standard protocols for synthesizing Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation of diethyl acetone-1,3-dicarboxylate with thiourea and sulfuryl chloride, followed by functionalization with aminopyridines. Key steps include:

  • Chlorination of diethyl acetone-1,3-dicarboxylate with sulfuryl chloride at 0°C.
  • Reaction with thiourea in methanol under reflux to form the thiazole core .
  • Subsequent treatment with N,N-dimethylformamide dimethyl acetal (DMFDMA) to introduce enamine functionality, yielding intermediates for further heterocyclic derivatization (e.g., pyrido[1,2-a]pyrimidines) .

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:

  • Hydrogen bonding networks and π-π stacking interactions between the pyridine and thiazole moieties.
  • Validation via R-factor convergence (<5%) and electron density maps to confirm atomic positions .
  • IR and NMR (¹H/¹³C) data for functional group verification (e.g., NH₂ at ~3300 cm⁻¹ in IR; aromatic protons at δ 7.8–8.5 ppm in ¹H NMR) .

Q. What are the primary applications of this compound in heterocyclic synthesis?

It serves as a precursor for:

  • Thiazolo[5,4-c]pyridines : Cyclization with aromatic amines or hydrazines under reflux in ethanol/acetic acid yields fused heterocycles with potential bioactivity .
  • Pyrido[1,2-a]pyrimidines : Reaction with aminopyridines generates intermediates for antimicrobial or anticancer agent development .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective derivatization?

  • Solvent choice : Ethanol or acetic acid improves cyclization yields (77–85%) compared to polar aprotic solvents .
  • Temperature control : Reflux (80–100°C) minimizes side reactions during enamine formation with DMFDMA .
  • Catalyst-free approaches : Avoid metal catalysts to reduce purification complexity for pharmaceutical intermediates .

Q. How are data contradictions in isomer ratios resolved?

  • Dynamic NMR : Detects rotational barriers in intermediates like ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methyleneamino]thiazole-5-carboxylate, which exists in a 3:1 isomeric ratio due to exocyclic double bond orientation .
  • X-ray crystallography : Assigns absolute configuration when NMR alone is insufficient .

Q. What computational methods validate electronic properties for drug design?

  • DFT calculations : Gaussian or ORCA software with B3LYP/6-31G(d) basis sets predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular docking : AutoDock Vina screens binding affinities to targets like kinase enzymes, leveraging the compound’s aromatic and hydrogen-bonding motifs .

Q. How are mechanistic pathways elucidated in cyclocondensation reactions?

  • Isotopic labeling : ¹⁵N-thiourea traces nitrogen incorporation into the thiazole ring.
  • Kinetic studies : Monitor intermediate formation via LC-MS to identify rate-determining steps (e.g., enamine vs. imine pathways) .

Methodological Guidelines

Q. What analytical techniques address purity challenges?

  • HPLC-PDA : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve regioisomeric impurities.
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 292.31 for ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate) .

Q. How is bioactivity explored in lead optimization?

  • Enzyme inhibition assays : Test against COX-2 or kinases using fluorescence polarization.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values correlated to substituent electronegativity (e.g., nitro vs. trifluoromethyl groups) .

Tables

Derivative Synthetic Yield Key Application Reference
Thiazolo[5,4-c]pyridine-7-carboxylates77–85%Anticancer lead optimization
Pyrido[1,2-a]pyrimidines70–75%Antimicrobial activity screening
5-N-Amino substituted analogs65–80%Enzyme inhibition studies

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